(6-Bromo-1-cyclopropylmethyl-1H-indol-4-yl)-methanol (6-Bromo-1-cyclopropylmethyl-1H-indol-4-yl)-methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18385083
InChI: InChI=1S/C13H14BrNO/c14-11-5-10(8-16)12-3-4-15(13(12)6-11)7-9-1-2-9/h3-6,9,16H,1-2,7-8H2
SMILES:
Molecular Formula: C13H14BrNO
Molecular Weight: 280.16 g/mol

(6-Bromo-1-cyclopropylmethyl-1H-indol-4-yl)-methanol

CAS No.:

Cat. No.: VC18385083

Molecular Formula: C13H14BrNO

Molecular Weight: 280.16 g/mol

* For research use only. Not for human or veterinary use.

(6-Bromo-1-cyclopropylmethyl-1H-indol-4-yl)-methanol -

Specification

Molecular Formula C13H14BrNO
Molecular Weight 280.16 g/mol
IUPAC Name [6-bromo-1-(cyclopropylmethyl)indol-4-yl]methanol
Standard InChI InChI=1S/C13H14BrNO/c14-11-5-10(8-16)12-3-4-15(13(12)6-11)7-9-1-2-9/h3-6,9,16H,1-2,7-8H2
Standard InChI Key JMMIYFVVUNDMJW-UHFFFAOYSA-N
Canonical SMILES C1CC1CN2C=CC3=C(C=C(C=C32)Br)CO

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

  • Molecular Formula: C13H14BrNO\text{C}_{13}\text{H}_{14}\text{BrNO}

  • Molecular Weight: 280.17 g/mol .

IUPAC Name and Synonyms

  • IUPAC Name: (6-Bromo-1-cyclopropylmethyl-1H-indol-4-yl)-methanol

  • Synonyms:

    • 2279122-83-5 (CAS Registry Number)

    • MFCD31716723 (MDL Number) .

Structural Depiction

The compound features:

  • A bromine atom at the 6-position of the indole core.

  • A cyclopropylmethyl group (C3H5CH2\text{C}_3\text{H}_5\text{CH}_2) attached to the indole nitrogen (1-position).

  • A hydroxymethyl group (-CH2OH\text{-CH}_2\text{OH}) at the 4-position (Figure 1).

Figure 1: 2D Structure of (6-Bromo-1-cyclopropylmethyl-1H-indol-4-yl)-methanol

(Representative structure derived from PubChem data .)

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via sequential functionalization of the indole scaffold:

  • Indole Core Formation: Friedel-Crafts acylation or cyclization reactions to construct the indole ring .

  • Bromination: Electrophilic bromination at the 6-position using Br2\text{Br}_2 or NBS\text{NBS} (N-bromosuccinimide) .

  • N-Alkylation: Introduction of the cyclopropylmethyl group via alkylation with cyclopropylmethyl bromide or similar reagents .

  • Hydroxymethylation: Oxidation of a methyl group or reduction of a carbonyl precursor (e.g., aldehyde) to install the hydroxymethyl moiety .

Key Intermediates

  • 6-Bromo-1-cyclopropylmethyl-1H-indole-4-carboxylic acid (CAS: 2279123-19-0): A precursor for hydroxymethylation via ester reduction .

  • 6-Bromo-1-cyclopropylmethyl-1H-indole-4-carbaldehyde: Intermediate for alcohol formation through catalytic hydrogenation .

Physical and Chemical Properties

Physical Properties

PropertyValueSource
Melting PointNot reported
Boiling PointNot reported
Density1.45 g/cm³ (estimated)
SolubilityLow in water; soluble in DMSO, DMF
LogP (XLogP3)2.5

Spectroscopic Data

  • 1H^1\text{H} NMR: Peaks for cyclopropylmethyl protons (~0.5–1.5 ppm), indole aromatic protons (6.5–8.0 ppm), and hydroxymethyl group (~4.5 ppm) .

  • 13C^{13}\text{C} NMR: Signals for brominated carbon (~115 ppm), cyclopropyl carbons (~8–12 ppm), and hydroxymethyl carbon (~60 ppm) .

Chemical Reactivity and Applications

Reactivity

  • Bromine Substituent: Participates in cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalization .

  • Hydroxymethyl Group: Can be oxidized to a carbonyl or esterified for prodrug design .

Pharmaceutical Intermediate

  • Used in synthesizing kinase inhibitors and antibacterial agents via structural derivatization .

  • Analogous indole derivatives exhibit anticancer activity (e.g., CDK1 inhibition) .

Material Science

  • Serves as a precursor for fluorescent probes due to the indole scaffold’s photophysical properties .

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